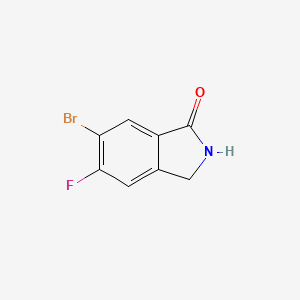![molecular formula C7H16Cl2N2 B6159218 (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195782-64-9](/img/no-structure.png)
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (EDBH) is an organic compound that is widely used in the scientific research community. It is an important synthetic intermediate for the synthesis of a variety of compounds and is used in a variety of laboratory experiments. EDBH has several unique properties that make it an ideal choice for laboratory experiments and scientific research.
Aplicaciones Científicas De Investigación
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including anti-inflammatory drugs, antibiotics, and other therapeutic agents. It is also used in the synthesis of polymers, catalysts, and other materials. This compound is also used in the synthesis of small molecules for use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is not fully understood. However, it is believed that this compound acts as an electron donor in the reaction, allowing the formation of new chemical bonds. This allows the synthesis of new compounds and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may act as an antioxidant and may have anti-inflammatory and anti-microbial properties. Additionally, this compound may have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize in large quantities. Additionally, this compound is stable and can be stored for long periods of time. The main limitation of this compound is that it is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride. One potential direction is to further explore its biochemical and physiological effects. Additionally, this compound could be used to synthesize new compounds and materials for use in drug discovery and development. Finally, this compound could be used in the synthesis of polymers and catalysts for use in industrial applications.
Métodos De Síntesis
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is synthesized via a two-step reaction. The first step involves the reaction of 2-bromo-2,5-diazabicyclo[2.2.1]heptane with sodium ethoxide in ethanol to form this compound. The second step involves the reaction of this compound with hydrochloric acid to form this compound dihydrochloride. This two-step reaction is simple and can be easily scaled up for larger batches.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves the reaction of 2-ethyl-1,3-diaminopropane with cyclohexanone in the presence of sodium borohydride to form the intermediate 2-ethyl-2-cyclohexylidene-1,3-diamine. This intermediate is then reacted with hydrochloric acid to form the final product, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.", "Starting Materials": [ "2-ethyl-1,3-diaminopropane", "cyclohexanone", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-ethyl-1,3-diaminopropane is added to a solution of cyclohexanone in methanol.", "Step 2: Sodium borohydride is added to the reaction mixture and the solution is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the intermediate 2-ethyl-2-cyclohexylidene-1,3-diamine.", "Step 5: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 6: The resulting precipitate is filtered and washed with water to yield the final product, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride." ] } | |
Número CAS |
1195782-64-9 |
Fórmula molecular |
C7H16Cl2N2 |
Peso molecular |
199.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



